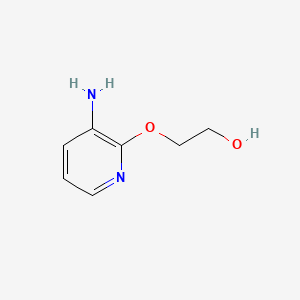

2-(3-Aminopyridin-2-yloxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Aminopyridin-2-yloxy)ethanol” is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance and is used in various research applications .

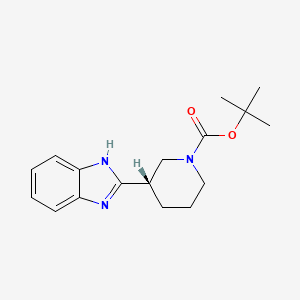

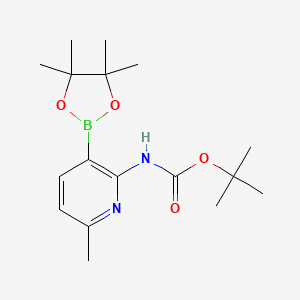

Molecular Structure Analysis

The molecular structure of “2-(3-Aminopyridin-2-yloxy)ethanol” can be represented by the SMILES stringNc1cccnc1OCCO . This indicates that the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with an amino group and an ethoxy group attached . Physical And Chemical Properties Analysis

“2-(3-Aminopyridin-2-yloxy)ethanol” is a solid substance . It has a molecular weight of 154.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Applications De Recherche Scientifique

Polymer Synthesis and Modification

2-(3-Aminopyridin-2-yloxy)ethanol shows relevance in the synthesis and modification of polymers. For instance, aminoalcohols like 2-(methyl amino)ethanol have been used as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, providing a pathway to synthesize metal-free α-hydroxy-ω-amino telechelics based on polyaziridine (Bakkali-Hassani et al., 2018).

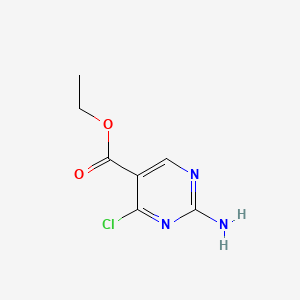

Organic Synthesis and Reactivity

The compound has been noted in the context of organic synthesis, particularly in reactions involving 2-aminopyridine. For instance, the reactivity of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes has been explored, leading to the synthesis of various organic compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).

Crystallography and Material Science

Studies have also delved into the crystal structures involving 2-aminopyridine salts, providing insights into molecular interactions and structural formations crucial for material science and crystallography (Prakash et al., 2018).

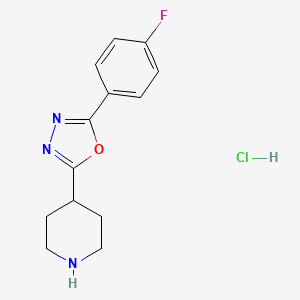

Catalysis and Chemical Reactions

2-(3-Aminopyridin-2-yloxy)ethanol has been implicated in catalysis and other chemical reactions. For example, the compound has been involved in reactions with Os(BCl2)Cl(CO)(PPh3)2, leading to the formation of tethered, six-coordinate boryl complex and tethered, pyridine-stabilized borylene complex, showcasing its role in the creation of complex chemical structures (Rickard et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-aminopyridin-2-yl)oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIYWGFCIUFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopyridin-2-yloxy)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)